molecular formula C14H28ClN3O3 B2863485 Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351601-92-7

Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2863485
M. Wt: 321.85
InChI Key: JMFFENQCZXSRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride” is a chemical compound that could potentially be used for scientific research. It’s worth noting that similar compounds, such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate”, have been synthesized and studied .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Scientific Research Applications

Synthetic Chemistry and Characterization

Compounds related to tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride have been synthesized and characterized, showcasing the versatility of piperazine derivatives in organic synthesis. For instance, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlight the structural intricacy and potential biological applications of such compounds. These studies involve sophisticated characterization techniques including LCMS, NMR, IR, and single-crystal X-ray diffraction, underscoring the compound's detailed molecular architecture and interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

Another dimension of research focuses on evaluating the biological activities of piperazine derivatives. For example, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been synthesized and tested for antibacterial and antifungal activities, revealing their moderate activity against various microorganisms. This suggests the potential of tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride in developing new antimicrobial agents (Kulkarni et al., 2016).

Molecular Structure and Analysis

Research also delves into the molecular structure analysis of piperazine derivatives, which can provide insights into their chemical properties and applications. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, have been reported, offering valuable information on bond lengths, angles, and overall molecular conformation. Such studies are crucial for understanding the chemical behavior and potential applications of similar compounds (Mamat et al., 2012).

properties

IUPAC Name

tert-butyl 4-[2-(propanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.ClH/c1-5-12(18)15-6-7-16-8-10-17(11-9-16)13(19)20-14(2,3)4;/h5-11H2,1-4H3,(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFFENQCZXSRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride

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